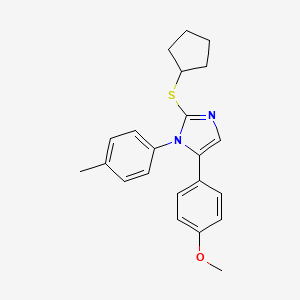

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-16-7-11-18(12-8-16)24-21(17-9-13-19(25-2)14-10-17)15-23-22(24)26-20-5-3-4-6-20/h7-15,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSHSIPKWBGNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions One common approach is the condensation of appropriate substituted benzaldehydes with thioamides, followed by cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the imidazole ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

5-(4-Methoxyphenyl)-1H-Imidazole Derivatives

highlights 5-(4-methoxyphenyl)-1H-imidazole derivatives as inhibitors of ALOX15, a lipoxygenase enzyme. Substitution of the CH group with nitrogen (e.g., in compound 3) reduces enzyme affinity but retains substrate selectivity against linoleic acid oxygenation. The target compound’s cyclopentylthio group may enhance binding stability compared to simpler substituents, though this requires experimental validation. The presence of the 4-methoxyphenyl group in both compounds suggests its critical role in orienting the molecule within enzyme pockets .

2-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole

This derivative () features a fluorophenyl group and methyl substituents. The dimethyl groups at positions 4 and 5 introduce steric hindrance, which may reduce conformational flexibility compared to the target compound’s cyclopentylthio group .

2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole

This compound () has a trifluoromethyl group, increasing lipophilicity (XLogP3 = 2.6 vs. ~3.5 estimated for the target compound) and metabolic stability. The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the cyclopentylthio group’s moderate electron-donating and bulky nature. Computed properties like topological polar surface area (37.9 Ų) suggest similar solubility profiles to the target compound .

5-(4-Bromophenyl)-1-(p-Tolyl)-1H-Imidazole-2-Thiol

The bromophenyl and thiol groups in this compound () introduce distinct electronic and steric effects. Bromine’s electron-withdrawing nature and larger atomic radius compared to methoxy may reduce binding affinity in enzyme interactions. The thiol group could participate in disulfide bonding, unlike the cyclopentylthio group, which is less reactive but more lipophilic .

5-Methyl-2-Phenyl-1H-Imidazole-4-Methanol

The methanol substituent here () introduces hydrogen-bonding capability, enhancing solubility but reducing membrane permeability compared to the target compound’s hydrophobic cyclopentylthio group. The methyl and phenyl groups provide a balance of steric bulk and aromatic interactions, differing from the target’s p-tolyl and 4-methoxyphenyl substituents .

Table 1: Comparative Analysis of Key Properties

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

- Role of 4-Methoxyphenyl Group : The methoxy group’s position and electronic effects are critical for ALOX15 inhibition, as shown in . Its presence in the target compound likely aids in orienting the molecule within hydrophobic enzyme pockets.

- Impact of Heterocyclic Core : Imidazole derivatives generally exhibit better metabolic stability than indole analogs (), but substitution patterns (e.g., CH vs. N) modulate enzyme affinity.

- Substituent Effects: Cyclopentylthio vs. p-Tolyl vs. Other Aryl Groups: The p-tolyl group’s methyl substituent enhances hydrophobicity, which may influence binding to aromatic residues in target proteins.

Biological Activity

2-(Cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C19H22N2OS

- Molar Mass : 342.45 g/mol

- Chemical Structure : The compound features a cyclopentylthio group, a methoxyphenyl group, and a p-tolyl group attached to the imidazole ring, contributing to its unique properties.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of imidazole derivatives. In particular, studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains.

- Study Findings : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like Norfloxacin .

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| This compound | 20 | Jain et al. |

| Norfloxacin | 28 | Jain et al. |

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Research Insights : A study highlighted that imidazole compounds could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of imidazole derivatives has gained attention in recent years. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways.

- Case Study : A recent investigation into the effects of imidazole derivatives on cancer cell lines indicated that certain compounds led to significant reductions in cell viability in breast cancer cell lines (MCF-7) compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.

- Receptor Modulation : It may also modulate receptor activity associated with pain and inflammation, contributing to its analgesic properties.

Q & A

Q. What are the common synthetic routes for 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes:

- Imidazole ring formation : Condensation of glyoxal derivatives with amines under acidic conditions.

- Substituent introduction : Sequential functionalization via nucleophilic substitution (e.g., cyclopentylthio group addition) and Suzuki coupling for aryl groups.

- Key conditions : Bases (e.g., NaH, K₂CO₃), polar aprotic solvents (DMF, THF), and elevated temperatures (60–100°C) improve cyclization efficiency. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation. Purity is monitored via TLC and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Core techniques include:

- ¹H/¹³C NMR : Distinct aromatic proton shifts at δ 7.2–7.8 ppm (p-tolyl and 4-methoxyphenyl groups). Cyclopentylthio protons appear as multiplet signals (δ 1.5–2.5 ppm). Methoxy groups show singlet at δ ~3.8 ppm.

- IR spectroscopy : Stretching vibrations for C-S (680–700 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peak at m/z 406 (C₂₈H₂₈N₂OS) with fragmentation patterns confirming substituents .

Q. What are the documented biological targets and mechanisms of action for this compound?

Preliminary studies suggest:

- Kinase inhibition : Interaction with ATP-binding pockets via hydrophobic interactions (cyclopentylthio and p-tolyl groups).

- Antimicrobial activity : Disruption of bacterial cell membranes via thioether-mediated lipid peroxidation.

- QSAR insights : The 4-methoxyphenyl group enhances electron density, improving target binding .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve yield while maintaining stereochemical integrity?

Methodological approaches include:

- Design of Experiments (DOE) : Screening variables (catalyst loading, solvent polarity) to identify optimal conditions.

- Chiral auxiliaries : Use of (-)-sparteine or BINOL derivatives to control stereochemistry during cyclization.

- Flow chemistry : Continuous processes reduce side reactions and improve reproducibility .

Q. How to resolve contradictions in structure-activity relationship (SAR) data when substituent modifications lead to unexpected bioactivity profiles?

Contradictions arise from off-target effects or variable assay conditions. Solutions involve:

- Multivariate analysis : Principal Component Analysis (PCA) to isolate critical structural parameters.

- Orthogonal assays : Validate activity across multiple biological models (e.g., enzyme inhibition vs. cell viability).

- Molecular docking : Identify binding pose variations using software like AutoDock Vina .

Q. What computational strategies are effective in predicting the compound's bioavailability and metabolic stability?

Computational tools include:

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate LogP (~4.2), CYP450 metabolism (high 3A4 affinity), and blood-brain barrier penetration.

- Molecular dynamics (MD) : Simulate interactions with human serum albumin for plasma stability assessment .

Q. How does the compound's stability vary under different storage conditions, and what degradation products are observed?

Stability studies reveal:

- Light sensitivity : Photooxidation of the cyclopentylthio group forms sulfoxide derivatives.

- Hydrolytic degradation : Acidic conditions cleave the imidazole ring, yielding 4-methoxyphenylamine and p-tolylurea.

- Recommended storage : Dark, anhydrous environments at -20°C with desiccants .

Q. What experimental approaches are recommended for elucidating the compound's mode of action in complex biological systems?

Advanced methodologies include:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified targets (e.g., kinases).

- CRISPR-Cas9 screens : Identify genetic modifiers of activity in cell lines.

- Metabolomics : Track downstream metabolic perturbations via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.